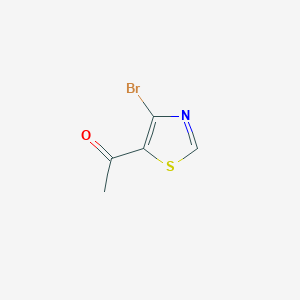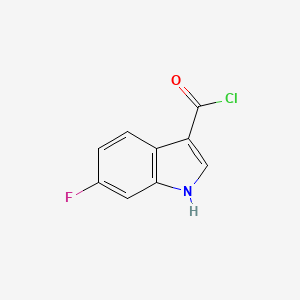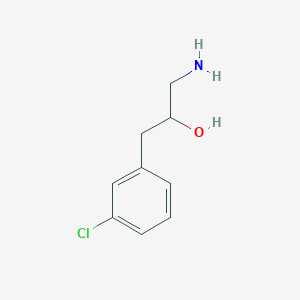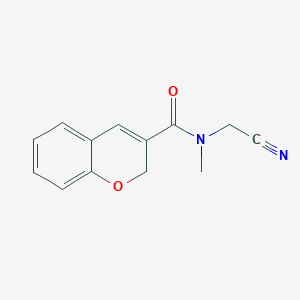![molecular formula C22H20FN3O3S B2749582 2-[(4-fluorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine CAS No. 477848-68-3](/img/structure/B2749582.png)
2-[(4-fluorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(4-fluorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine is a useful research compound. Its molecular formula is C22H20FN3O3S and its molecular weight is 425.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
2-[(4-fluorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine is a compound that belongs to the quinazoline derivatives, known for their diverse biological activities. Researchers have been exploring the synthesis and characterization of sulfur-containing quinoline derivatives due to their significant antitumor, analgesic, antimicrobial activities, and potential as antioxidants and anti-stress therapy agents. Such compounds are also promising fluorophores for studying biological systems (Aleksanyan & Hambardzumyan, 2014). The focus on creating new derivatives through reactions with sulfur nucleophiles and the optimal conditions for these syntheses has led to the formation of bis-quinoline derivatives with potential for further biological applications.
Anticancer Activity
The development of amino- and sulfanyl-derivatives of benzoquinazolinones underlines the importance of these compounds in anticancer research. Specifically, the palladium-catalyzed Buchwald–Hartwig coupling reaction has been utilized to prepare these derivatives, with some showing significant anticancer activity against specific cell lines. This underscores the potential of quinazolinimine derivatives in the development of new therapeutic agents (Nowak et al., 2015).
Sensing Applications
The sensing properties of quinazoline derivatives towards metal cations have been investigated, highlighting their utility in detecting metal ions through enhanced fluorescence emission. Such properties are valuable in the development of new sensors for environmental monitoring and biological research (Liu et al., 2015).
Synthesis Techniques
Advancements in the synthesis of quinazolinones, such as the base-promoted SNAr reaction of ortho-fluorobenzamides with amides followed by cyclization, demonstrate the ongoing exploration of efficient methods for creating these compounds. Such methodologies offer pathways to synthesize marketed drugs and explore new medicinal applications (Iqbal et al., 2019).
Antifungal and Antibacterial Properties
The exploration of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives for their antifungal activities provides insight into the potential of quinazolinimine derivatives in combating fungal infections. Some compounds have shown high inhibitory effects on the growth of various fungi, indicating their potential as antifungal agents (Xu et al., 2007).
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3S/c1-27-19-10-17-18(11-20(19)28-2)25-22(30-13-14-5-7-15(23)8-6-14)26(21(17)24)12-16-4-3-9-29-16/h3-11,24H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIKAWXUAWKDRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=CC=C(C=C3)F)CC4=CC=CO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-chloro-4-fluorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2749499.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2749501.png)
![2-(3-chloro-4-ethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2749503.png)


![Ethyl 3-[(3-bromo-2-hydroxypropyl)sulfanyl]-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B2749511.png)
![[2-[2-(Cyclopropylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2749514.png)

![N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B2749517.png)


![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2749521.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide](/img/structure/B2749522.png)
